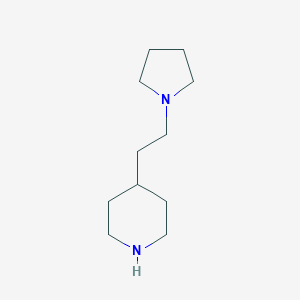

4-(2-Pyrrolidinoethyl)piperidine

Description

Properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCRHLSCWWMNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304569 | |

| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14759-08-1 | |

| Record name | 4-[2-(1-Pyrrolidinyl)ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 166304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014759081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14759-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(pyrrolidin-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine, 4-[2-(1-pyrrolidinyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine (CAS: 14759-08-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine with potential applications in pharmaceutical research and development. The piperidine and pyrrolidine moieties are significant scaffolds in the design of biologically active compounds.[1][2][3][4][5]

Core Physicochemical Properties

This compound is a diamine compound featuring both a piperidine and a pyrrolidine ring linked by an ethyl chain. Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 14759-08-1 | [6][7] |

| Molecular Formula | C₁₁H₂₂N₂ | [6][7][8] |

| Molecular Weight | 182.31 g/mol | [7][8] |

| Boiling Point | 252.8 °C at 760 mmHg | [6] |

| Density | 0.93 g/cm³ | [6] |

| Flash Point | 90.3 °C | [6] |

| Physical Form | Solid / Powder | |

| InChI Key | LLCRHLSCWWMNEC-UHFFFAOYSA-N | |

| SMILES | C1CCN(C1)CCC2CCNCC2 |

Synthesis and Experimental Protocols

The synthesis of 4-(2-aminoethyl)piperidine scaffolds can be achieved through various organic chemistry routes.[2][9][10][11][12][13] A common and effective method for synthesizing the target compound involves the reductive amination of a piperidine-derived aldehyde with pyrrolidine.

Experimental Protocol: Reductive Amination

This protocol describes a plausible method for the synthesis of this compound from 2-(piperidin-4-yl)acetaldehyde and pyrrolidine.

Materials:

-

2-(Piperidin-4-yl)acetaldehyde

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-(piperidin-4-yl)acetaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the final product, this compound.

Caption: Synthetic workflow for this compound via reductive amination.

Spectroscopic Data Analysis

While specific, verified spectroscopic data for CAS 14759-08-1 is not widely published, a detailed NMR study has been conducted on the closely related precursor, 4-(1-pyrrolidinyl)piperidine (4-pypp).[14] The data from this study provides a valuable reference for characterizing the core ring structures.

Reference NMR Data for 4-(1-pyrrolidinyl)piperidine

The following table summarizes experimental ¹H and ¹³C NMR chemical shifts for the two most stable conformers of 4-(1-pyrrolidinyl)piperidine.[14]

| Atom Position (Piperidine Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C2, C6 (axial) | 48.7 | 2.01 |

| C2, C6 (equatorial) | 48.7 | 2.94 |

| C3, C5 (axial) | 28.5 | 1.34 |

| C3, C5 (equatorial) | 28.5 | 1.89 |

| C4 | 61.2 | 2.22 |

| Atom Position (Pyrrolidine Ring) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C7, C10 | 50.8 | 2.58 |

| C8, C9 | 26.0 | 1.71 |

Note: Data is for a related compound and should be used for reference purposes only.[14]

Potential Biological and Pharmacological Activity

The piperidine and pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals and natural alkaloids, exhibiting a wide spectrum of biological activities.[2][3][4] Derivatives have shown potential as:

-

Analgesics: Certain 4,4-disubstituted piperidines exhibit potent analgesic properties, with some showing affinity for opioid receptors comparable to morphine.[15][16]

-

Antiproliferative Agents: A series of 4-(2-aminoethyl)piperidine derivatives have been developed as σ1 receptor ligands, demonstrating antiproliferative effects on human cancer cell lines.[9]

-

CNS Agents: The piperidine structure is a key component in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[5] Piperine, a related alkaloid, has shown anticonvulsant effects.[17]

-

Antimicrobial and Anti-inflammatory Agents: Various derivatives have been synthesized and tested, showing promising anti-inflammatory, antibacterial, and antifungal potential.[1][18]

Given its structure, this compound is a candidate for investigation across these and other therapeutic areas.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet defined. However, based on structurally similar compounds, it may interact with various biological targets. For instance, as a ligand for the σ1 receptor—an intracellular chaperone protein located at the endoplasmic reticulum—it could modulate calcium signaling and downstream pathways related to cell survival and stress response.

Caption: Hypothetical signaling pathway modulation via the σ1 receptor.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338. Storage: Store in a cool, dry, well-ventilated area. It is classified as a combustible solid.

This information is for guidance only. Users should consult the full Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

This compound (CAS 14759-08-1) is a chemical compound built upon two of the most important scaffolds in medicinal chemistry. Its structural features suggest a high potential for biological activity. This guide provides a foundational summary of its known properties and plausible synthetic routes, positioning it as a molecule of interest for further investigation in drug discovery and development programs.

References

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. 4-[2-(1-吡咯烷基)乙基]哌啶 | 14759-08-1 [m.chemicalbook.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Considerations for 4-(2-Pyrrolidinoethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core molecular properties of 4-(2-Pyrrolidinoethyl)piperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its fundamental physicochemical data and presents a representative synthetic workflow and a generalized experimental protocol relevant to this class of compounds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂ | [1] |

| Molecular Weight | 182.31 g/mol | |

| CAS Number | 14759-08-1 | |

| Appearance | Solid |

Synthetic Workflow

The synthesis of piperidine derivatives, such as this compound, often involves a multi-step process commencing from commercially available starting materials. The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of such a compound, which could be adapted for the specific synthesis of this compound.

Representative Experimental Protocol: Synthesis of a Piperidine-Based Sigma Receptor Ligand

Objective: To synthesize a N-substituted piperidine derivative via acylation and subsequent reduction.

Materials:

-

Appropriate diamine precursor (e.g., a substituted piperidine)

-

Acylating agent (e.g., an acid chloride or anhydride)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or borane (BH₃))

-

Anhydrous solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Reagents for work-up (e.g., water, sodium sulfate, hydrochloric acid, sodium bicarbonate)

Procedure:

-

Acylation:

-

Dissolve the diamine precursor in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the acylating agent dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

-

-

Reduction:

-

In a separate flask, prepare a suspension of the reducing agent (e.g., LiAlH₄) in an anhydrous solvent like THF under an inert atmosphere.

-

Add a solution of the crude amide intermediate in the same solvent dropwise to the reducing agent suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by TLC.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to confirm its identity and purity.

-

Biological Context and Signaling Pathways

Piperidine and pyrrolidine moieties are common scaffolds in compounds targeting the central nervous system.[2] Specifically, derivatives of these heterocycles have been explored as ligands for sigma receptors (σ₁ and σ₂).[2][3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.

The interaction of a ligand like this compound with the sigma-1 receptor could initiate a cascade of downstream effects. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a sigma-1 receptor ligand.

This guide provides foundational information for researchers working with this compound. Further experimental validation is necessary to elucidate the specific synthetic routes and biological activities of this particular compound.

References

- 1. PubChemLite - 4-[2-(pyrrolidin-1-yl)ethyl]piperidine (C11H22N2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 4-(2-Pyrrolidinoethyl)piperidine Derivatives: A Technical Guide

Abstract: The 4-(2-pyrrolidinoethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Derivatives based on this framework have demonstrated significant affinity and selectivity for several key pharmacological targets, most notably the sigma (σ) receptors. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their interactions with sigma receptors, histamine H3 receptors, and their potential as analgesic and antiproliferative agents. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative structure-activity relationship (SAR) data. Visualizations of experimental workflows and conceptual signaling pathways are included to facilitate understanding for researchers, scientists, and drug development professionals.

Primary Biological Targets and Activity

The versatility of the this compound scaffold allows for molecular modifications that yield compounds with diverse pharmacological profiles. The primary biological targets identified for this class of derivatives include sigma receptors, histamine receptors, and opioid receptors, leading to a range of activities from central nervous system (CNS) modulation to cytotoxicity.

Sigma (σ) Receptor Modulation

A predominant area of research for this compound derivatives has been their activity as ligands for sigma receptors, particularly the σ1 and σ2 subtypes.[1] These receptors are implicated in a variety of CNS disorders and cancer.[2] Many derivatives show high-affinity binding to the σ1 receptor, with some exhibiting nanomolar potency.[3] The nature of the substituent on the piperidine nitrogen has been shown to be a critical determinant of σ1 receptor affinity and selectivity.[4] For instance, a methyl substituent on the piperidine nitrogen can result in high affinity, whereas larger groups like ethyl or bulky tosyl groups can significantly decrease it.[4] Functional assays have revealed that compounds based on this scaffold can act as either agonists or antagonists at the σ1 receptor.[3][5]

Histamine H₃ Receptor Antagonism

Several this compound derivatives have been identified as potent histamine H₃ receptor (H₃R) antagonists, often in dual-target ligands that also show high affinity for σ₁ receptors.[6] The H₃R is a key target in the CNS for treating various neurological and psychiatric disorders.[6] The unsubstituted piperidine ring in the core structure appears to be influential for high affinity at the human H₃R.[6]

Other Biological Activities

-

Analgesic Activity: Certain derivatives have shown significant analgesic effects in preclinical models.[7][8] This activity is often evaluated using methods like the tail immersion test, with some compounds showing efficacy comparable to standard analgesics like pethidine.[8][9] The mechanism is thought to be related to their interaction with opioid receptors or modulation of pain signaling pathways.[7]

-

Antiproliferative and Cytotoxic Activity: A number of this compound derivatives exhibit cytotoxic effects against various cancer cell lines.[1] For example, certain 1-methylpiperidine derivatives have demonstrated stronger antiproliferative effects on human prostate cancer cells (DU145) than reference σ₁ ligands like NE-100 and S1RA.[1]

-

Antiplatelet Aggregation: Some derivatives have been investigated for their ability to inhibit platelet aggregation, showing potential in cardiovascular research.[7]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activity of various this compound derivatives, focusing on receptor binding affinity and functional inhibitory concentrations.

Table 1: Sigma (σ) and Histamine H₃ Receptor Binding Affinities (Kᵢ, nM)

| Compound ID | N-Substituent / Core Variation | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | hH₃ Receptor Kᵢ (nM) | σ₂/σ₁ Selectivity Ratio | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzylpiperidine | 3.2 | - | - | - | [3] |

| 3 | Benzylpiperidine | 8.9 | - | - | - | [3] |

| 4a | H | 165 | >1000 | - | >6 | [1][4] |

| 13a | Tosyl | 108 | >1000 | - | >9 | [4] |

| 18a | Methyl | 7.9 | >1000 | - | >126 | [4] |

| 18b | Ethyl | 89.4 | >1000 | - | >11 | [4] |

| 3 (Biphenyl) | - | 1.8 | 24 | 31 | 13.2 | [6] |

| 7 (Aniline) | - | 4.8 | 116 | 5.2 | 24.2 | [6] |

| 12 (4-pyridyl) | - | 4.5 | 10 | 7.7 | 2.2 | [6] |

| Haloperidol | (Reference) | 2.6 | - | - | - | [3] |

| NE-100 | (Reference) | 1.0 | 1700 | - | 1700 |[1] |

Data represents a selection from cited literature and is intended for comparative purposes.

Table 2: Antiproliferative and Antiplatelet Activity (IC₅₀)

| Compound ID | Activity Type | Cell Line / Assay | IC₅₀ | Reference |

|---|---|---|---|---|

| 20a | Antiproliferative | DU145 (Prostate Cancer) | 13.9 µM | [1] |

| 21a | Antiproliferative | DU145 (Prostate Cancer) | 11.5 µM | [1] |

| 22a | Antiproliferative | DU145 (Prostate Cancer) | 13.6 µM | [1] |

| Haloperidol | Antiproliferative | A427 (Lung Cancer) | 16.2 µM | [1] |

| PD3 | Antiplatelet Aggregation | PAF-induced | 80 mM | [7] |

| PD5 | Antiplatelet Aggregation | PAF-induced | 0.06 mM | [7] |

| Aspirin | Antiplatelet Aggregation | (Reference) | 150 µM |[7] |

IC₅₀ values are highly dependent on experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.

-

Materials:

-

Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ₁ receptors.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Binding Agent: Haloperidol (10 µM) or another suitable high-affinity ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the this compound derivatives.

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ, typically 1-5 nM), and either assay buffer (for total binding), the test compound, or the non-specific binding agent.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

-

In Vivo Analgesic Activity Assay (Tail Immersion Method)

This protocol assesses the analgesic potential of test compounds in rodents.[8]

-

Materials:

-

Test Animals: Mice or rats.

-

Test Compounds: Administered at various doses (e.g., 50 mg/kg body weight).[8]

-

Reference Drug: Pethidine or morphine.

-

Water Bath: Maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Timer/Stopwatch.

-

-

Procedure:

-

Acclimatize the animals to the testing environment.

-

Record the baseline tail-flick latency by immersing the distal part of the animal's tail in the hot water bath and measuring the time taken to withdraw the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Administer the test compound or reference drug via a suitable route (e.g., intraperitoneal or oral).

-

At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes) after administration, measure the tail-flick latency again.

-

A significant increase in the time taken to withdraw the tail compared to the baseline indicates an analgesic effect.

-

-

Data Analysis:

-

Calculate the percentage of the maximum possible effect (% MPE) for each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Compare the % MPE of the test compounds with the vehicle control and the reference drug using appropriate statistical tests (e.g., ANOVA).

-

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound derivatives.

Caption: Experimental workflow for screening and development of novel piperidine derivatives.

References

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

Unraveling the Neurological Mechanism of Action of 4-(2-Pyrrolidinoethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct pharmacological data on 4-(2-Pyrrolidinoethyl)piperidine is not extensively available in peer-reviewed literature, its structural components, a piperidine ring linked to a pyrrolidine moiety via an ethyl chain, strongly suggest its potential interaction with key neurological targets. This technical guide synthesizes the current understanding of the mechanism of action for structurally related compounds, focusing on the 4-(2-aminoethyl)piperidine scaffold. The primary molecular target identified for this class of compounds is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders. This document provides a comprehensive overview of the inferred mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction: The Piperidine and Pyrrolidine Scaffolds in Neuropharmacology

The piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] Their prevalence in pharmaceuticals stems from their ability to confer favorable physicochemical properties, such as basicity and lipophilicity, which are crucial for blood-brain barrier penetration and interaction with specific receptor binding pockets. Derivatives of these scaffolds have been investigated for their therapeutic potential in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[3][4][5][6]

The compound this compound, with the chemical formula C11H22N2 and CAS number 14759-08-1, falls within a class of molecules that have shown significant affinity for sigma receptors.[7][8]

Inferred Mechanism of Action: Targeting the Sigma-1 Receptor

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary mechanism of action of this compound in neurological disorders is inferred to be the modulation of the sigma-1 (σ1) receptor.[7][9] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[3][10] Ligands that bind to the σ1 receptor can act as either agonists or antagonists, leading to a cascade of downstream effects that can be neuroprotective.[10][11]

The Role of the Sigma-1 Receptor in Neurological Disorders

The σ1 receptor is implicated in the pathophysiology of several neurological disorders:

-

Neurodegenerative Diseases (Alzheimer's and Parkinson's): Agonism at the σ1 receptor has been shown to promote neuronal survival, reduce oxidative stress, and modulate neuroinflammation, all of which are key pathological features of these diseases.[9][10]

-

Psychiatric Disorders (Schizophrenia and Depression): The σ1 receptor modulates dopaminergic and serotonergic neurotransmission, and ligands targeting this receptor have shown potential as novel antipsychotic and antidepressant agents.[10][11]

-

Neuropathic Pain: Sigma-1 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain, suggesting a role for this receptor in the central sensitization of pain signals.[8]

Quantitative Data for Structurally Related Compounds

Direct quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes the in vitro binding affinities of structurally related compounds featuring the 4-(2-aminoethyl)piperidine scaffold for sigma-1 (σ1) and sigma-2 (σ2) receptors. This data provides a strong basis for inferring the potential activity of the title compound.

| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| 12a (AD353) | N-benzyl-N-methyl-2-(piperidin-4-yl)ethan-1-amine | 0.54 | >10,000 | [12] |

| 12c (AD408) | N-benzyl-N-methyl-2-(piperidin-4-yl)ethan-1-amine derivative | 1.8 | >10,000 | [12] |

| 4a | 2-phenyl-4-(2-(benzylamino)ethyl)piperidine | 165 | 10,000 | [7] |

| 18a | 1-methyl-2-phenyl-4-(2-(benzylamino)ethyl)piperidine | 4.2 | 250 | [7] |

| 20a | N-((1-methyl-2-phenylpiperidin-4-yl)ethyl)cyclohexanemethanamine | 2.5 | 45 | [7] |

| 21a | N-benzyl-N-methyl-2-(1-methyl-2-phenylpiperidin-4-yl)ethan-1-amine | 2.8 | 11 | [7] |

| 22a | 1-(4-((1-methyl-2-phenylpiperidin-4-yl)ethyl)piperazin-1-yl)ethan-1-one | 2.5 | 150 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of compounds acting on sigma receptors.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is adapted from studies characterizing σ1 receptor ligands.[7][13]

Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)

-

Receptor Source: Guinea pig brain membrane homogenates or cells expressing the σ1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound or its analogs at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Prepare guinea pig brain membrane homogenates.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the receptor preparation.

-

Add --INVALID-LINK---pentazocine to a final concentration of ~2-5 nM.

-

For non-specific binding wells, add 10 µM haloperidol.

-

Incubate the mixture for 120 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol is adapted from studies characterizing σ2 receptor ligands.[7][13]

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

-

Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]DTG) (specific activity ~30-60 Ci/mmol)

-

Receptor Source: Rat liver membrane homogenates.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Masking Agent for σ1 sites: (+)-Pentazocine (1 µM).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound or its analogs at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Prepare rat liver membrane homogenates.

-

In a 96-well plate, add assay buffer, the masking agent ((+)-pentazocine), the test compound at various concentrations, and the receptor preparation.

-

Add [3H]DTG to a final concentration of ~10 nM.

-

For non-specific binding wells, add 10 µM haloperidol.

-

Incubate the mixture for 120 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the inferred signaling pathways and experimental workflows.

Caption: Inferred signaling pathway of this compound via the Sigma-1 receptor.

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound in neurological disorders is likely mediated through its interaction with the sigma-1 receptor. The 4-(2-aminoethyl)piperidine scaffold, of which it is a member, has been shown to produce potent and selective ligands for this receptor. The inferred agonistic activity at the σ1 receptor could lead to neuroprotective effects through the modulation of intracellular calcium signaling and the reduction of endoplasmic reticulum stress.

However, it is crucial to emphasize that this mechanism is inferred from structurally related compounds. Direct experimental validation of the binding affinity and functional activity of this compound at the σ1 receptor, as well as other potential targets such as muscarinic and dopaminergic receptors, is necessary. Future research should focus on the synthesis and comprehensive pharmacological characterization of this specific compound to confirm its mechanism of action and to fully elucidate its therapeutic potential in neurological disorders. In vivo studies in relevant animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia will be essential to translate these in vitro findings into potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unict.it [iris.unict.it]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-(2-Pyrrolidinoethyl)piperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the use of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. Among these, nitrogen-containing heterocycles, particularly those combining piperidine and pyrrolidine rings, have demonstrated significant potential across a wide range of therapeutic areas. This technical guide focuses on the promising building block, 4-(2-Pyrrolidinoethyl)piperidine , exploring its physicochemical properties, synthetic routes, and its role in the development of bioactive molecules. While direct biological data for this specific scaffold is limited in publicly available literature, this guide will leverage data from structurally similar analogs to highlight its potential applications, particularly in the realms of central nervous system disorders and pain management.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of a building block is crucial for its effective incorporation into drug candidates. The this compound scaffold possesses a unique combination of features that make it an attractive starting point for medicinal chemists.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | Sigma-Aldrich |

| Molecular Weight | 182.31 g/mol | Sigma-Aldrich |

| CAS Number | 14759-08-1 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | C1CCN(C1)CCC2CCNCC2 | Sigma-Aldrich |

| InChI | 1S/C11H22N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h11-12H,1-10H2 | Sigma-Aldrich |

| InChI Key | LLCRHLSCWWMNEC-UHFFFAOYSA-N | Sigma-Aldrich |

The presence of two basic nitrogen atoms, one in the piperidine ring and one in the pyrrolidine ring, allows for the formation of salts, which can improve the aqueous solubility and bioavailability of drug candidates. The flexible ethyl linker connecting the two heterocyclic rings provides conformational freedom, enabling the molecule to adopt various spatial arrangements to interact with biological targets.

Synthetic Strategies

Applications in Medicinal Chemistry: A Focus on Sigma-1 Receptor Ligands

The 4-(2-aminoethyl)piperidine scaffold, a close structural analog of this compound, has been successfully employed in the development of potent and selective ligands for the sigma-1 (σ₁) receptor. The σ₁ receptor is a unique intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in regulating cellular stress responses. Upon ligand binding, the receptor can translocate and modulate the activity of various ion channels and signaling proteins, influencing processes such as calcium signaling, neuronal survival, and apoptosis.

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Pyrrolidinoethyl)piperidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical whitepaper provides a comprehensive overview of the available and predicted data on the solubility and stability of the heterocyclic amine 4-(2-Pyrrolidinoethyl)piperidine. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information from analogous piperidine derivatives and outlines detailed experimental protocols for the precise determination of its physicochemical properties. Furthermore, potential biological signaling pathways are illustrated based on the known activities of similar piperidine-containing molecules.

Predicted Physicochemical and Solubility Data

The following table summarizes the known and predicted physicochemical properties and provides a template for the presentation of experimentally determined solubility data.

Table 1: Physicochemical Properties and Solubility Profile of this compound

| Property | Value / Predicted Behavior |

| Molecular Formula | C₁₁H₂₂N₂ |

| Molecular Weight | 182.31 g/mol |

| Appearance | Solid |

| Predicted pKa | The two nitrogen atoms are basic. The piperidine nitrogen is expected to have a pKa around 10-11, and the pyrrolidine nitrogen is also predicted to be in a similar basic range. This suggests significant protonation and increased water solubility in acidic conditions. |

| Predicted LogP | The octanol-water partition coefficient (LogP) is predicted to be in a range indicating moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Aqueous Solubility | Expected to be soluble, particularly at acidic pH where the amine groups are protonated. Quantitative determination is required. |

| Organic Solvent Solubility | |

| Polar Protic Solvents | (e.g., Methanol, Ethanol) - Predicted to be highly soluble to miscible. |

| Polar Aprotic Solvents | (e.g., DMSO, Acetonitrile) - Predicted to be highly soluble. |

| Non-polar Solvents | (e.g., Hexane, Toluene) - Predicted to have low to limited solubility. |

Experimental Protocols

To generate robust and reliable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.) to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve with standards of known concentrations must be used for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.

Stability Testing Protocol (ICH Guidelines)

Stability testing is crucial to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[2][3][4][5][6]. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound for formal stability studies. The batches should be manufactured by a process that simulates the final production scale[3][6].

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term Testing: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months[5].

-

Accelerated Testing: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months[5].

-

Intermediate Testing: If significant changes are observed in accelerated testing, conduct intermediate testing at 30 °C ± 2 °C / 65% RH ± 5% RH[5].

-

-

Testing Frequency:

-

Analytical Methods: Employ validated stability-indicating analytical methods to detect changes in the identity, purity, and potency of the compound. This typically includes HPLC for purity and degradation product analysis.

-

Stress Testing: Conduct stress testing to identify potential degradation products and to establish the intrinsic stability of the molecule. Conditions include exposure to high temperatures (in 10 °C increments above the accelerated temperature), high humidity (≥75% RH), oxidative conditions (e.g., with hydrogen peroxide), and photolysis[2][6]. Hydrolytic stability across a range of pH values should also be assessed[6].

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet elucidated, many piperidine derivatives exhibit significant biological activity, including anticancer effects[7][8][9][10]. These effects are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate hypothetical pathways that could be influenced by a piperidine-containing compound like this compound.

Workflow for Physicochemical Characterization

The logical flow for the initial assessment and characterization of this compound is depicted below.

Caption: Workflow for Physicochemical Characterization.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is frequently dysregulated in cancer, making it a common target for therapeutic intervention. Piperidine derivatives have been shown to modulate this pathway[7][8].

Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Hypothetical NF-κB Signaling Pathway Inhibition

The NF-κB pathway is critical in regulating inflammatory responses and cell survival, and its inhibition is a key strategy in cancer therapy.

Caption: Hypothetical NF-κB Signaling Pathway Inhibition.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. scribd.com [scribd.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. snscourseware.org [snscourseware.org]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Therapeutic Potential of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Overview Based on Related Scaffolds

An extensive review of scientific literature and chemical databases reveals a notable absence of specific research on the compound 4-(2-Pyrrolidinoethyl)piperidine. As such, a detailed technical guide on its core therapeutic applications, complete with quantitative data and specific experimental protocols, cannot be compiled at this time. The novelty of this specific chemical entity means its pharmacological profile remains uncharacterized in the public domain.

This guide, therefore, pivots to an analysis of the broader chemical classes to which this compound belongs: piperidine and pyrrolidine derivatives. By examining the well-documented biological activities of these foundational scaffolds, we can infer potential, albeit speculative, therapeutic avenues for this novel compound. This approach provides a framework for future research and highlights the rich therapeutic landscape from which this compound emerges.

General Therapeutic Landscape of Piperidine and Pyrrolidine Derivatives

The piperidine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of biologically active compounds and approved drugs. Their prevalence underscores their versatility in engaging a wide array of biological targets.

Piperidine Derivatives are integral components of numerous pharmaceuticals with diverse therapeutic applications.[1] Their structural rigidity and ability to present substituents in well-defined spatial orientations make them ideal for targeted drug design. Key therapeutic areas for piperidine-containing compounds include:

-

Neuropharmacology: Many antipsychotics, antidepressants, and treatments for neurodegenerative diseases feature a piperidine core.[1]

-

Analgesia: The piperidine scaffold is famously found in potent opioid analgesics.

-

Oncology: A variety of kinase inhibitors and other anticancer agents incorporate the piperidine moiety.[2]

-

Antihistamines and Anticholinergics: The piperidine ring is a common feature in drugs targeting histamine and muscarinic acetylcholine receptors.

Pyrrolidine Derivatives also boast a wide range of pharmacological activities. This five-membered heterocyclic ring is found in numerous natural products and synthetic drugs. Its applications span:

-

Antiviral and Antibacterial Agents: The pyrrolidine scaffold is a key component in several antimicrobial drugs.

-

Central Nervous System (CNS) Disorders: Pyrrolidine-based compounds have been investigated for their potential in treating epilepsy, Alzheimer's disease, and other neurological conditions.

-

Enzyme Inhibition: The unique stereochemistry of the pyrrolidine ring makes it a valuable scaffold for designing specific enzyme inhibitors.

Given that this compound combines both of these pharmacologically significant rings, it holds the potential for a unique and complex biological activity profile, possibly interacting with multiple targets or exhibiting novel pharmacology.

Potential Synthetic Pathways

The synthesis of novel derivatives containing both piperidine and pyrrolidine rings is an active area of research. A general approach to synthesizing compounds like this compound could involve a multi-step process. Below is a conceptual workflow illustrating a possible synthetic strategy.

Caption: A generalized synthetic workflow for piperidine-pyrrolidine derivatives.

Experimental Protocols: A Note on Uncharted Territory

Without published research on this compound, it is impossible to provide detailed, validated experimental protocols for its synthesis and biological evaluation. However, based on the general methodologies for similar compounds, a research program would likely involve the following stages:

-

Chemical Synthesis and Characterization: Development of a robust synthetic route, followed by purification (e.g., by chromatography) and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

In Vitro Pharmacological Profiling:

-

Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, ion channels, and enzymes. For instance, based on structurally related compounds, screening against sigma receptors could be a starting point.

-

Functional Assays: Once a target is identified, functional assays (e.g., measuring second messenger signaling or ion channel activity) would be used to determine if the compound is an agonist, antagonist, or modulator.

-

Cell-Based Assays: The effect of the compound on cell viability, proliferation, or other cellular functions would be assessed in relevant cell lines.

-

-

In Vivo Studies:

-

Pharmacokinetic Analysis: Studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of disease.

-

Toxicology Studies: Assessment of the compound's safety profile.

-

Future Directions and Conclusion

The therapeutic potential of this compound remains an open question, awaiting dedicated scientific inquiry. The rich pharmacology of its constituent piperidine and pyrrolidine scaffolds suggests that this compound could be a fruitful starting point for drug discovery efforts. Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities. Such studies will be crucial in elucidating the structure-activity relationships and identifying potential therapeutic applications for this novel class of compounds.

References

An In-depth Technical Guide to Structural Analogs of 4-(2-Pyrrolidinoethyl)piperidine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-(2-pyrrolidinoethyl)piperidine, focusing on their synthesis, pharmacological properties, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate research and development in this area.

Core Structure and Therapeutic Interest

This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have been extensively explored as ligands for various central nervous system (CNS) receptors, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[3][4][5] The versatility of the piperidine and pyrrolidine moieties allows for a wide range of structural modifications, enabling the fine-tuning of receptor affinity, selectivity, and pharmacokinetic profiles.[6] Consequently, these analogs have shown promise in the development of novel therapeutics for neurological and psychiatric disorders, pain management, and cancer.[7][8][9]

Synthetic Approaches

The synthesis of this compound analogs typically involves multi-step reaction sequences. A common strategy involves the construction of the core piperidine ring, followed by the introduction of the 2-pyrrolidinoethyl side chain and subsequent modifications to the piperidine nitrogen or other positions on the rings.

One general synthetic route begins with a suitable piperidin-4-one derivative. The ethyl side chain can be introduced via a Wittig reaction or similar olefination, followed by reduction. The pyrrolidine ring is then typically formed by reacting the resulting aminoethylpiperidine with a 1,4-dihalobutane.[10] Modifications to the piperidine nitrogen are often achieved through N-alkylation or N-arylation reactions.[10][11]

For instance, the synthesis of certain 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands involves the conjugate addition of a phenyl group to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the amino moiety.[10]

Pharmacological Properties: A Quantitative Overview

The pharmacological profile of this compound analogs is largely defined by their binding affinities and functional activities at various receptors. The following tables summarize key quantitative data for representative analogs, focusing on their interactions with sigma, dopamine, and serotonin receptors.

Table 1: Sigma Receptor Binding Affinities of this compound Analogs

| Compound/Analog | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |

| Reference Compounds | ||||

| Haloperidol | 2.5 | - | - | [12] |

| (+)-Pentazocine | 3.1 | 5130 | 1655 | [13] |

| Piperidine-based Derivatives | ||||

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | 96 | [14] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | 3.2 | - | - | [12] |

| 1-Methylpiperidine derivative (20a) | 7.9 | >10,000 | >1265 | [10] |

| 1-Methylpiperidine derivative (21a) | 2.3 | >10,000 | >4348 | [10] |

| 1-Methylpiperidine derivative (22a) | 1.8 | >10,000 | >5556 | [10] |

| N-cyclopropylmethyl ketone derivative (6i, DuP 734) | High Affinity | Low Affinity | Selective for σ | [3] |

| Piperazine-based Derivatives | ||||

| (m-nitrophenethyl)piperazine (10) | <1 | - | - | [15] |

| (o-nitro) compound (9) | - | 4.9 | - | [15] |

Table 2: Dopamine and Serotonin Receptor Binding Affinities of Piperidine Analogs

| Compound/Analog | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2C Receptor EC50 (nM) | Reference |

| Reference Compounds | ||||||

| Haloperidol | 0.89 | 4.6 | 10 | 120 | - | [4] |

| Eticlopride | - | - | - | - | - | [10] |

| Piperidine-based Derivatives | ||||||

| Compound 13 | >1600 | >1600 | 5.2 | - | - | [16] |

| Spiro[chromene-2,4′-piperidine] (Compound 8) | - | - | - | No Activity | 121.5 | [17] |

| 4-Phenylpiperidine-2-carboxamide (Compound 12) | - | - | - | - | PAM Activity | [2] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine (Compound 1) | - | - | - | 2-400 (SERT Ki) | - | [18] |

| Hydroxypiperidine analog ((+)-5) | 0.46 (IC50, binding) | - | - | - | - | [19] |

Table 3: Functional Activity of this compound Analogs

| Compound Class | Functional Assay | Activity Metric | Key Findings | Reference |

| 4-(1-pyrrolidinyl) piperidine analogs | Analgesic Activity (Tail Flick) | % Analgesia | Significant analgesic activity observed. | [7][20] |

| 4-(2-aminoethyl)piperidine derivatives | Antiproliferative Activity (A427 & DU145 cells) | GI50 | 1-Methylpiperidines showed potent antiproliferative effects. | [10] |

| Pyrrolidine and piperidine analogs | LTA4 Hydrolase Inhibition | IC50 | Identified potent, orally active inhibitors. | [13] |

| Spiro[chromene-2,4′-piperidine]s | 5-HT2C Receptor Activation | Emax | Identified potent and selective partial agonists. | [17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of 4-(2-Aminoethyl)-Substituted Piperidine Derivatives[10]

A multi-step synthesis is employed, starting from commercially available N-protected piperidin-4-ones.

-

Oxidation: The N-protected piperidin-4-one is oxidized using iodoxybenzoic acid (IBX) to yield the corresponding α,β-unsaturated ketone.

-

Conjugate Addition: A phenyl group is introduced via a conjugate addition reaction using phenylboronic acid and a rhodium catalyst.

-

Wittig Reaction: The ketone is then subjected to a Wittig reaction with an appropriate phosphorane to introduce the two-carbon side chain with an ester group.

-

Reduction: The ester group is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

-

Mesylation and Azide Substitution (or other amine formation routes): The alcohol is converted to a mesylate, followed by substitution with sodium azide and subsequent reduction to the primary amine. Alternatively, direct reductive amination of an aldehyde precursor can be used to introduce various amino moieties.

-

N-Deprotection/Modification: The protecting group on the piperidine nitrogen is removed or replaced with other substituents as required.

Sigma Receptor Radioligand Binding Assay[1][13][21]

This protocol is used to determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

-

Membrane Preparation: Guinea pig brain (for σ1) or rat liver (for σ2) tissues are homogenized in a suitable buffer and centrifuged to obtain a membrane pellet. The pellet is resuspended and stored at -80°C.

-

Radioligand: [³H]-(+)-pentazocine is used as the radioligand for σ1 receptors, and [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) is used for σ2 receptors. For σ2 assays, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to mask binding to σ1 sites.

-

Assay: Membrane homogenates are incubated with the radioligand and various concentrations of the test compound in a multi-well plate.

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C for σ1, room temperature for σ2) for a set duration (e.g., 90-120 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Dopamine D2/D4 Receptor Radioligand Binding Assay[22][23]

This protocol determines the binding affinity of compounds for dopamine D2 and D4 receptors.

-

Membrane Preparation: Membranes from cells stably expressing human recombinant D2 or D4 receptors are used.

-

Radioligand: [³H]Spiperone or [³H]clozapine can be used for D4 receptors, while [³H]N-methylspiperone is common for D2 receptors.[21][22][23]

-

Assay and Analysis: The procedure is similar to the sigma receptor binding assay, involving incubation of membranes, radioligand, and test compounds, followed by filtration and scintillation counting to determine IC50 and Ki values.

Serotonin 5-HT2A/2C Receptor Functional Assay[17]

This protocol assesses the functional activity (agonist or antagonist) of compounds at 5-HT2 receptors.

-

Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured.

-

Calcium Mobilization Assay (for Gq-coupled receptors): Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds at various concentrations are added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonist activity).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect) for agonists. For antagonists, the assay is run in the presence of a known agonist to determine the IC50.

Analgesic Activity Assessment (Tail-Flick Test)[15][19][25][26]

This in vivo assay evaluates the analgesic properties of a compound.

-

Animal Model: Rats or mice are used.

-

Baseline Measurement: The animal's tail is exposed to a controlled heat source (e.g., a focused light beam or hot water at 50-55°C), and the time taken for the animal to flick its tail (latency) is recorded as the baseline.[12][24] A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[19][24]

-

Drug Administration: The test compound is administered to the animal (e.g., intraperitoneally). A control group receives a vehicle, and a positive control group receives a known analgesic like morphine.

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 45, 60 minutes), the tail-flick latency is measured again.[19]

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and the control group indicates an analgesic effect. The results can be expressed as the percentage of maximum possible effect (% MPE).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound analogs.

Signaling Pathways

Caption: Sigma-1 Receptor Signaling Pathway.[18][25][26][27][28]

Caption: Dopamine D2 Receptor Signaling Pathway.[3][6][29][30][31]

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.[4][5][7][9][32]

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.[8][21][33][34]

Caption: Tail-Flick Analgesic Test Workflow.[12][15][24]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a multitude of analogs with potent and selective activities at key CNS receptors. The data and protocols summarized in this guide highlight the significant progress made in understanding the structure-activity relationships of these compounds. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics, exploring their potential in a wider range of therapeutic areas, and further elucidating their mechanisms of action at the molecular level. The continued development of novel synthetic methodologies will also be crucial for accessing a greater diversity of structural analogs for pharmacological screening.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. msudenver.edu [msudenver.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tail flick test - Wikipedia [en.wikipedia.org]

- 16. Table 3 from SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. rjptsimlab.com [rjptsimlab.com]

- 25. researchgate.net [researchgate.net]

- 26. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 32. researchgate.net [researchgate.net]

- 33. giffordbioscience.com [giffordbioscience.com]

- 34. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(2-Pyrrolidinoethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-(2-Pyrrolidinoethyl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted mass spectrometry data, alongside a detailed analysis of a structurally related compound, 4-(1-pyrrolidinyl)piperidine, to offer valuable insights for researchers.

Molecular Structure

This compound is a bicyclic tertiary amine with the following structure:

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.[1] This information is crucial for identifying the compound in mass spectrometry experiments.

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.18558 |

| [M+Na]⁺ | 205.16752 |

| [M-H]⁻ | 181.17102 |

| [M+NH₄]⁺ | 200.21212 |

| [M+K]⁺ | 221.14146 |

| [M+H-H₂O]⁺ | 165.17556 |

| [M+HCOO]⁻ | 227.17650 |

| [M+CH₃COO]⁻ | 241.19215 |

Experimental Protocol: A General Approach

A general protocol for the mass spectrometric analysis of piperidine derivatives using electrospray ionization (ESI) is provided below.

Caption: General workflow for MS analysis of this compound.

Protocol Details:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.

-

Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting fragmentation pattern to confirm the structure of the molecule. Common fragmentation pathways for piperidine derivatives include ring opening and cleavage of the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available. However, the experimental data for the structurally similar compound, 4-(1-pyrrolidinyl)piperidine , can serve as a valuable reference.

Reference NMR Data: 4-(1-Pyrrolidinyl)piperidine

The following tables present the ¹H and ¹³C NMR chemical shifts for 4-(1-pyrrolidinyl)piperidine, as reported in the literature.

¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Chemical Shift (ppm) |

| Piperidine CH₂ | 2.95 (m) |

| Piperidine CH₂ | 2.55 (m) |

| Pyrrolidine CH₂ | 2.65 (m) |

| Piperidine CH | 2.25 (m) |

| Pyrrolidine CH₂ | 1.75 (m) |

| Piperidine CH₂ | 1.85 (m) |

| Piperidine CH₂ | 1.40 (m) |

| NH | 1.60 (br s) |

¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Chemical Shift (ppm) |

| Piperidine CH | 62.5 |

| Pyrrolidine CH₂ | 50.5 |

| Piperidine CH₂ | 46.5 |

| Piperidine CH₂ | 33.0 |

| Pyrrolidine CH₂ | 23.5 |

Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for acquiring NMR spectra of piperidine derivatives.

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-N stretch (tertiary amine) | 1050-1250 | Medium |

| CH₂ bend | 1450-1470 | Medium |

Note: The absence of a distinct N-H stretching band around 3300-3500 cm⁻¹ would be indicative of the tertiary nature of the amine groups.